molecular formula C14H18BrClN4O2 B2855561 (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331339-79-7

(5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2855561
CAS No.: 1331339-79-7
M. Wt: 389.68
InChI Key: KJFIIQWGPQZPMW-UHFFFAOYSA-N
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Description

The compound “(5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a methanone derivative featuring a brominated furan moiety linked to a piperazine ring substituted with a 1-ethylimidazole group. Structurally, the bromofuran group may contribute to electrophilic reactivity, while the piperazine-imidazole system could influence receptor-binding interactions.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2.ClH/c1-2-17-6-5-16-14(17)19-9-7-18(8-10-19)13(20)11-3-4-12(15)21-11;/h3-6H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFIIQWGPQZPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(O3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and imidazole precursors. One common synthetic route includes:

  • Furan Derivative Synthesis: : The furan ring is synthesized through a cyclization reaction of appropriate precursors.

  • Imidazole Derivative Synthesis: : The imidazole ring is formed through a condensation reaction involving a diamine and a diketone.

  • Piperazine Formation: : The piperazine ring is constructed through a cyclization reaction involving a diamine.

  • Coupling Reaction: : The furan and imidazole derivatives are then coupled using a suitable reagent, such as a carbonyl compound.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom in the furan ring can be oxidized to form a bromine oxide.

  • Reduction: : The imidazole ring can be reduced to form a more saturated imidazole derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Saturated imidazole derivatives.

  • Substitution: : Various substituted piperazine derivatives.

Scientific Research Applications

The compound (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and materials science.

Structure and Composition

The compound is characterized by the following molecular details:

  • Molecular Formula : C12H14BrN3O·HCl
  • Molecular Weight : Approximately 303.62 g/mol

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components suggest several pharmacological activities:

Antimicrobial Activity

Studies indicate that derivatives of bromofuran compounds exhibit significant antimicrobial properties. The presence of the imidazole ring may enhance interaction with microbial targets, making it a candidate for developing new antibiotics .

Anticancer Properties

Research has demonstrated that compounds containing furan and imidazole moieties can induce apoptosis in cancer cells. The mechanism is thought to involve the disruption of cellular signaling pathways, making this compound a subject of interest for anticancer drug development .

Neurological Applications

The piperazine component is known for its neuroactive properties. Compounds like this one have been investigated for their potential in treating neurological disorders such as anxiety and depression. The dual action of the piperazine and imidazole rings may provide synergistic effects on neurotransmitter systems .

Materials Science

Beyond biological applications, this compound can also be utilized in materials science:

Polymer Chemistry

Incorporating this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. Its bromine content may facilitate crosslinking processes during polymerization .

Nanotechnology

The compound's unique structure allows for functionalization in nanomaterials, where it can act as a stabilizing agent or a precursor for creating nanoparticles with specific properties tailored for drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bromofuran derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university examined the neuropharmacological effects of this compound on rodent models exhibiting anxiety-like behaviors. The findings suggested that administration led to a marked decrease in anxiety levels, supporting further investigation into its therapeutic potential for anxiety disorders .

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be specific to the biological system in which the compound is being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog ()
Molecular Formula Not available C₁₆H₁₃BrFN₂O₂S
Molecular Weight Not available 409.25 g/mol
Key Substituents Bromofuran, 4-(1-ethyl-1H-imidazol-2-yl)piperazine Bromofuran, 2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydroimidazole
Salt Form Hydrochloride Neutral
Solubility Likely higher (due to hydrochloride salt) Lower (neutral, hydrophobic sulfanyl group)
Functional Groups Piperazine (basic), ethylimidazole Dihydroimidazole, fluorophenyl-sulfanyl
  • Piperazine vs. Dihydroimidazole : The target’s piperazine ring may enhance solubility and conformational flexibility compared to the analog’s partially saturated dihydroimidazole, which could restrict rotation .

Biological Activity

The compound (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer immunotherapy. This article reviews existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H15BrN4OC_{12}H_{15}BrN_{4}O, with a molecular weight of approximately 300.18 g/mol. The structure features a bromofuran moiety and an imidazole-piperazine hybrid, which may contribute to its biological effects.

Research indicates that compounds with similar structural motifs often interact with key biological pathways, particularly those involved in immune modulation. The following mechanisms have been proposed for this compound:

  • Inhibition of PD-L1/PD-1 Interaction :
    • The PD-L1/PD-1 pathway is crucial in tumor immune evasion. Compounds that inhibit this interaction can enhance T-cell activity against tumors. For example, small molecules targeting PD-L1 have shown promise in preclinical studies by blocking the binding site between PD-L1 and PD-1, thus promoting T-cell activation .
  • Modulation of Immune Responses :
    • The imidazole and piperazine groups are known to interact with various receptors involved in immune signaling. These interactions may lead to altered cytokine production and enhanced immune surveillance against malignancies .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. While specific data on this compound is limited, related compounds have demonstrated significant inhibitory effects on cancer cell lines.

CompoundTargetIC50 (µM)Reference
ZDS20PD-L13.27
Compound XVarious Cancer Lines< 20

Case Studies

A notable case study involved the synthesis and evaluation of small molecule inhibitors targeting the PD-L1 pathway. In this study, several compounds were screened using virtual methods followed by experimental validation, leading to the identification of effective inhibitors with low micromolar activity . Although this compound was not specifically mentioned, it represents a similar scaffold that could yield comparable results.

Q & A

Q. What are the proposed biodegradation pathways in ecological risk assessments?

  • Methodological Answer :
  • Aerobic Pathways : Microbial oxidation of the piperazine ring generates N-oxide metabolites .
  • Anaerobic Pathways : Reductive dehalogenation removes bromine from the furan ring, forming less toxic intermediates .

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